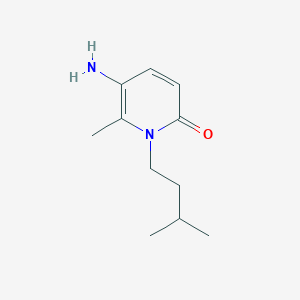
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethanone.
Reduction: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethane.
Substitution: Formation of 2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethan-1-ol.
科学的研究の応用
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atoms enhance its lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol: Lacks the methyl group, resulting in different steric and electronic properties.
(1S)-2-amino-1-(4-methylphenyl)ethan-1-ol: Lacks the fluorine atoms, affecting its lipophilicity and reactivity.
(1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol: Chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.
Uniqueness
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO/c1-5-2-8(11)6(3-7(5)10)9(13)4-12/h2-3,9,13H,4,12H2,1H3/t9-/m1/s1 |
InChIキー |
QMOXZEBGEDEZFT-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1F)[C@@H](CN)O)F |
正規SMILES |
CC1=CC(=C(C=C1F)C(CN)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13323177.png)
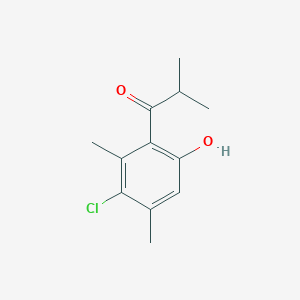
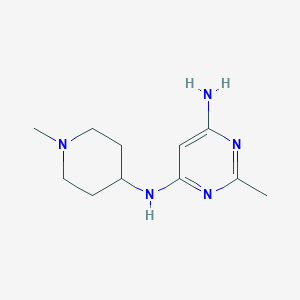
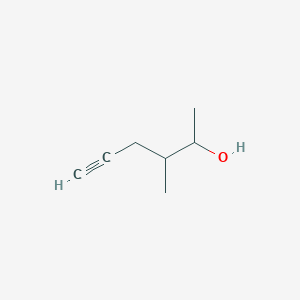
![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
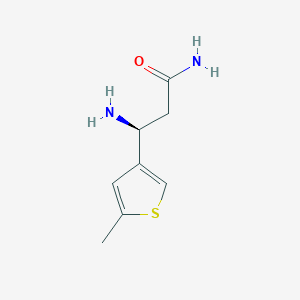
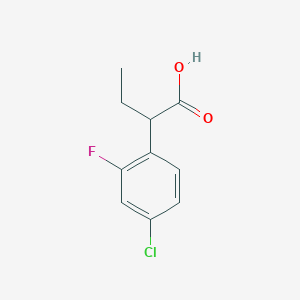
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B13323231.png)
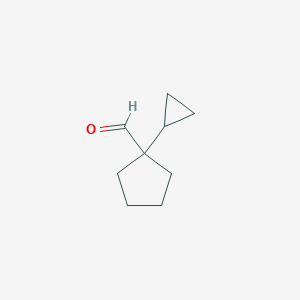
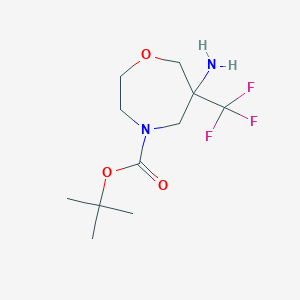
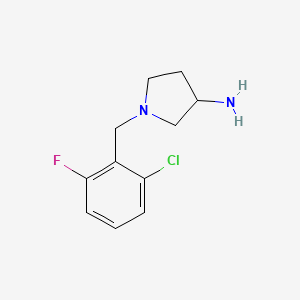
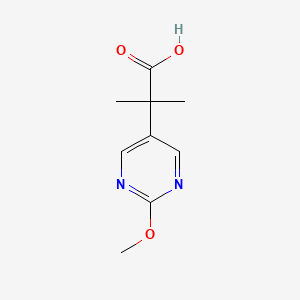
![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
